

biological activity of Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate analogs

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Compound of Interest

Compound Name: **Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate**

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An In-Depth Comparative Guide to the Biological Activity of **Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate** Analogs

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6 heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".^{[1][2]} This is due to its presence in numerous commercially available drugs and its wide spectrum of biological activities.^[3] Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) underscore the therapeutic versatility of this molecular framework.^[4] The unique structural and electronic properties of this scaffold make it an excellent starting point for the design of novel therapeutic agents targeting a range of diseases.^[5]

This guide focuses on **Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate** and its analogs. The parent compound, synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate, serves as a foundational structure for developing derivatives with diverse biological functions.^{[6][7]} We will objectively compare the performance of these analogs across different therapeutic areas, supported by experimental data, and delve into the structure-activity relationships (SAR) that govern their efficacy.

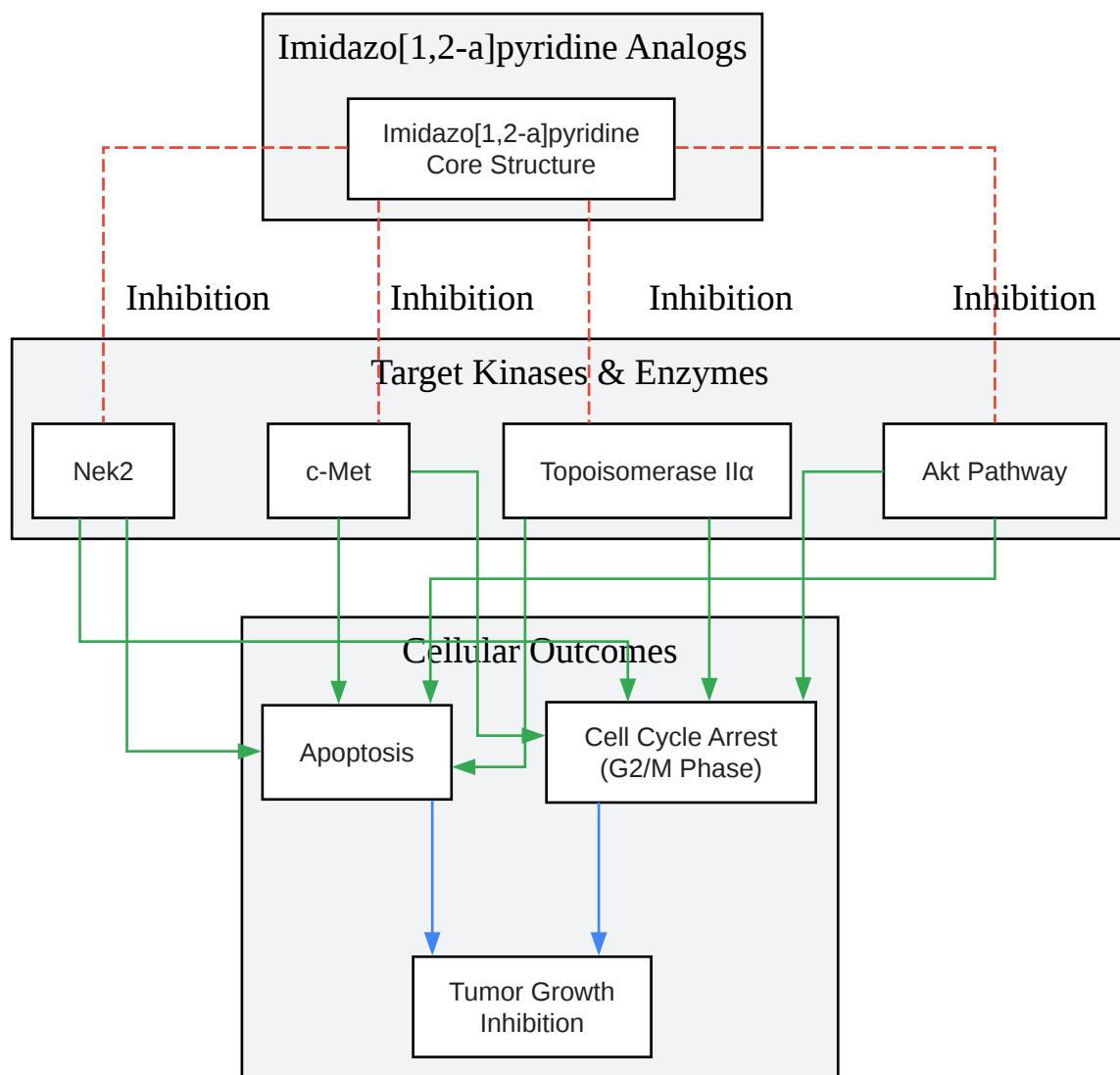
Anticancer Activity: A Multi-Targeted Approach

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through various mechanisms of action.^{[8][9]} Analogs of **Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate** have been investigated for their ability to inhibit key proteins involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibiting Key Oncogenic Drivers

The anticancer effects of imidazo[1,2-a]pyridine analogs are not monolithic; they target several critical pathways:

- Nek2 Inhibition: Never in mitosis (NIMA)-related kinase 2 (Nek2) is often overexpressed in tumors and is correlated with poor prognosis.^[10] Certain imidazo[1,2-a]pyridine derivatives have been designed as potent Nek2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.^[10]
- c-Met Inhibition: The c-Met receptor tyrosine kinase pathway is crucial for tumor growth, angiogenesis, and metastasis.^[11] Specific analogs have been identified as potent c-Met inhibitors, effectively blocking downstream signaling and demonstrating significant tumor growth inhibition in xenograft models.^[11]
- Topoisomerase II α Inhibition: Some 2-arylimidazo[1,2-a]pyridinyl-3-amines function as selective topoisomerase II α inhibitors.^[12] This leads to DNA damage, triggering G2/M phase cell cycle arrest and apoptosis.^[12]
- Akt Signaling Pathway Inhibition: Studies have shown that certain analogs can suppress the Akt signaling pathway, a central regulator of cell survival and proliferation. This is often accompanied by the upregulation of tumor suppressors like p53 and p21.^[13]



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Caption: Anticancer mechanisms of Imidazo[1,2-a]pyridine analogs.

Structure-Activity Relationship (SAR) and Performance Comparison

The substitution pattern on the imidazo[1,2-a]pyridine ring is critical for anticancer potency.

- Position 2 and 3: Modifications at these positions with aryl or amine groups have yielded compounds with potent topoisomerase II α inhibitory activity. For instance, compound 4h (a 2-

arylimidazo[1,2-a]pyridinyl-3-amine) exhibited IC₅₀ values ranging from 1 to 5.5 μ M against a panel of breast, pancreatic, and colon cancer cell lines.[12]

- Position 6, 7, and 8: Substitutions on the pyridine ring significantly influence c-Met inhibition. A 1-methylpyrazole group at C-6 combined with specific substituents at C-7 and C-8 led to the discovery of compound 22e, a highly potent c-Met inhibitor with an enzymatic IC₅₀ of 3.9 nM and an IC₅₀ of 45.0 nM against the c-Met-addicted EBC-1 cell line.[11]
- General Observations: Studies on HCC1937 breast cancer cells showed that novel analogs IP-5 and IP-6 had strong cytotoxic effects with IC₅₀ values of 45 μ M and 47.7 μ M, respectively, inducing both cell cycle arrest and apoptosis.[13][14]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

Compound	Target/Mechanism	Cell Line	IC ₅₀ Value	Reference
28e	Nek2 Inhibitor	MGC-803 (Gastric Cancer)	38 nM	[10]
22e	c-Met Inhibitor	EBC-1 (Lung Cancer)	45.0 nM	[11]
4h	Topoisomerase II α Inhibitor	MCF-7, PANC-1, HCT-116	1 - 5.5 μ M	[12]
16	Not Specified	HT-29 (Colon Cancer)	12.98 μ M	[12]
18	Not Specified	MCF-7 (Breast Cancer)	9.60 μ M	[12]
IP-5	Akt Pathway Inhibition	HCC1937 (Breast Cancer)	45 μ M	[13][14]
IP-6	Not Specified	HCC1937 (Breast Cancer)	47.7 μ M	[13][14]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of imidazo[1,2-a]pyridine analogs on cancer cells, as performed in referenced studies.[\[14\]](#)

- Cell Seeding: Plate cancer cells (e.g., HCC1937) in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0 μM to 100 μM). After 24 hours, remove the old media and add 100 μL of fresh media containing the different concentrations of the compounds to the wells. Incubate for 48 hours.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antituberculosis Activity: A New Frontier

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of *Mycobacterium tuberculosis* (Mtb) has created an urgent need for new antituberculosis agents. [\[15\]](#) The imidazo[1,2-a]pyridine scaffold has been identified as a promising source for developing novel drugs against TB.[\[1\]\[4\]](#)

Mechanism of Action: Targeting Mtb Survival

Analogs of imidazo[1,2-a]pyridine have been shown to inhibit essential processes in Mtb:

- QcrB Inhibition: Several N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides target QcrB, a subunit of the electron transport chain's cytochrome bc₁ complex.[\[1\]](#) Inhibition of this complex disrupts the bacterium's energy production (ATP synthesis), leading to cell death.[\[4\]](#)

- Pantothenate Synthetase (PS) Inhibition: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of *Mtb* pantothenate synthetase, an enzyme essential for the biosynthesis of coenzyme A.[\[4\]](#)

Structure-Activity Relationship (SAR) and Performance Comparison

SAR studies have provided crucial insights for optimizing anti-TB activity:

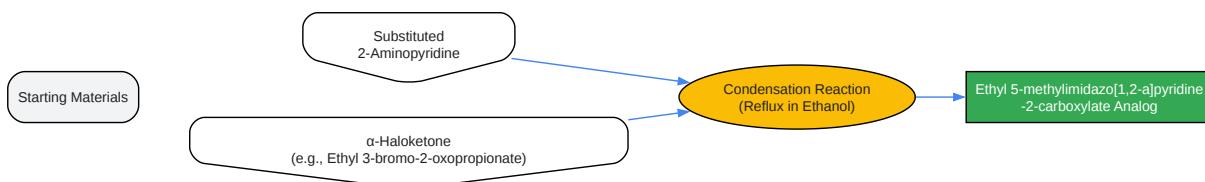
- 3-Carboxamides: Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated superior potency compared to their 2-carboxamide counterparts.[\[1\]](#)
- Lipophilicity: For QcrB inhibitors, bulky and more lipophilic biaryl ethers at the end of the carboxamide chain result in nanomolar potency.[\[1\]](#)
- Potent Analogs: Compounds 15 and 16 from a series of novel imidazo[1,2-a]pyridinecarboxamides showed excellent activity against the H37Rv strain of *Mtb* (MIC = 0.10-0.19 μ M) and were also effective against MDR and XDR strains (MIC range: 0.05-1.5 μ M) with high selectivity indices.[\[15\]](#)

Table 2: Comparative Antituberculosis Activity of Imidazo[1,2-a]pyridine Analogs

Compound Class/Number	Target	Mtb Strain	MIC Value	Reference
4 (biaryl ether)	QcrB	H37Rv	$\leq 0.006 \mu$ M (MIC90)	[1]
15 (carboxamide)	Not Specified	H37Rv	0.10 - 0.19 μ M	[15]
16 (carboxamide)	Not Specified	H37Rv	0.10 - 0.19 μ M	[15]
16 (carboxamide)	MDR/XDR strains		0.05 - 1.5 μ M	[15]
29 (hydrazide)	Pantothenate Synthetase	H37Rv	4.53 μ M (MIC90)	[4]

General Synthesis Pathway

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through a condensation reaction between a substituted 2-aminopyridine and an α -haloketone, such as ethyl 3-bromo-2-oxopropionate.^{[6][16]} This versatile reaction allows for the introduction of various substituents on both the pyridine and imidazole rings, facilitating the creation of diverse chemical libraries for biological screening.



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Caption: General synthesis workflow for Imidazo[1,2-a]pyridine analogs.

Conclusion and Future Directions

Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate and its analogs represent a highly versatile and therapeutically relevant class of compounds. The imidazo[1,2-a]pyridine scaffold has proven to be a successful platform for developing potent inhibitors against cancer and tuberculosis. The comparative data clearly indicate that specific substitutions on the core ring system are key to modulating biological activity and target selectivity.

Future research should focus on leveraging the detailed SAR insights to design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The multi-target potential of this scaffold, particularly in oncology, suggests that derivatives could be developed as dual-inhibitors or as components of combination therapies to overcome drug resistance. For tuberculosis, the efficacy against MDR and XDR strains positions these compounds as critical leads in the fight against this persistent global health threat.

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References

- 1. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2- a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate | Semantic Scholar [semanticscholar.org]

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